![molecular formula C6H5N3O B572370 1H-吡唑并[3,4-b]吡啶-5-醇 CAS No. 1256818-99-1](/img/structure/B572370.png)

1H-吡唑并[3,4-b]吡啶-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

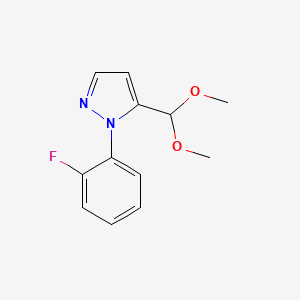

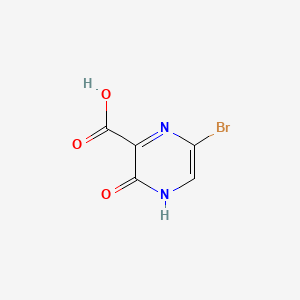

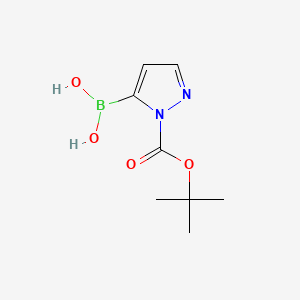

1H-Pyrazolo[3,4-b]pyridin-5-ol is a chemical compound with the molecular formula C6H5N3O . It is a solid substance and has a molecular weight of 135.13 .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-5-ol consists of a pyrazole ring fused with a pyridine ring . The structure has been analyzed in several studies .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-b]pyridin-5-ol have been studied . The reactions are associated with the synthesis of the compound and its derivatives .Physical And Chemical Properties Analysis

1H-Pyrazolo[3,4-b]pyridin-5-ol is a solid substance . More detailed physical and chemical properties were not found in the retrieved papers.科学研究应用

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

-

Pharmaceutical Applications : 1H-Pyrazolo[3,4-b]pyridines have been found to possess a wide range of pharmacological properties . For example, they form part of anxiolytic drugs such as cartazolate, tracazolate, etazolate , and a drug for the treatment of pulmonary hypertension called riociguat .

-

Biomedical Applications : These compounds have been used in the synthesis of inhibitors of CCL2-induced chemotaxis of human monocytes and macrophages . They have also been used in the synthesis of inhibitors of p38 and JNK1 mitogen-activated protein kinases .

-

Chemical Synthesis : 1H-Pyrazolo[3,4-b]pyridines have been used in the synthesis of various chemical compounds. The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

-

Inhibitors of CCL2-induced chemotaxis : These compounds have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .

-

Inhibitors of p38 and JNK1 mitogen-activated protein kinases : 1H-Pyrazolo[3,4-b]pyridines have been used in the synthesis of inhibitors of p38 and JNK1 mitogen-activated protein kinases .

-

Treatment of Pulmonary Hypertension : The drug riociguat, which is a stimulator of soluble guanylate cyclase, is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

-

Acetylcholinesterase Inhibitors : Some derivatives of 1H-Pyrazolo[3,4-b]pyridines have been found to inhibit acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase .

-

Antiviral Activity : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .

-

PPARα Agonists : 1H-Pyrazolo[3,4-b]pyridine has been used as a skeleton for PPARα agonists, which are used in the treatment of dyslipidemia .

-

Inhibitors of Acetylcholinesterases : Some derivatives of 1H-Pyrazolo[3,4-b]pyridines have been found to inhibit acetylcholinesterases .

-

Antiviral Activity : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .

-

Dyes and Pigments : Pyrazolo[1,5-a]pyrimidines, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, have been used in the synthesis of dyes and pigments .

未来方向

属性

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-1-4-2-8-9-6(4)7-3-5/h1-3,10H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUHIVULCFBZCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-b]pyridin-5-ol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)

![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)

![[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane](/img/structure/B572310.png)